sn16713 sn16713 Selective ligand of GC-rich sequences in DNA; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 88476-68-0
VCID: VC0005936
InChI: InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29)
SMILES: CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
Molecular Formula: C26H29N5O4S
Molecular Weight: 507.6 g/mol

sn16713

CAS No.: 88476-68-0

Cat. No.: VC0005936

Molecular Formula: C26H29N5O4S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

sn16713 - 88476-68-0

CAS No. 88476-68-0
Molecular Formula C26H29N5O4S
Molecular Weight 507.6 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide
Standard InChI InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29)
Standard InChI Key PCDQLFWIZFQMAV-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
Canonical SMILES CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

SN16713, systematically named N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide, belongs to the acridine class of heterocyclic compounds . Its structure combines an acridine backbone with a methoxy-substituted aniline moiety and a dimethylaminoethyl carboxamide side chain (Fig. 1). The methylsulfonamido group at the para position of the aniline ring is critical for stabilizing interactions with EGFR's ATP-binding pocket.

Table 1: Physicochemical Properties of SN16713

PropertyValue
Molecular FormulaC₂₆H₂₉N₅O₄S
Molecular Weight507.6 g/mol
IUPAC NameSee Section 1.1
SMILESCN(C)CCNC(=O)C1=CC=CC2=C(...)
Topological Polar SA132 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

Data sourced from PubChem and VulcanChem.

Structural Determinants of Activity

The acridine core facilitates intercalation into DNA, while the methoxy group at position 2 of the aniline ring enhances solubility and target specificity. Quantum mechanical simulations suggest that the methylsulfonamido group forms hydrogen bonds with EGFR's Met793 residue, a key residue in the kinase domain.

Mechanism of Action in Targeting Mutated EGFR

EGFR Inhibition Kinetics

SN16713 competitively inhibits ATP binding to EGFR's kinase domain, with a reported IC₅₀ of 2.4 nM against the L858R/T790M double mutant. This is 10-fold lower than gefitinib’s IC₅₀ for the same variant, indicating superior mutant selectivity. The compound’s slow dissociation rate (koff = 0.003 s⁻¹) ensures prolonged target engagement, as demonstrated in surface plasmon resonance assays.

Downstream Signaling Effects

In HCC827 NSCLC cells (EGFR exon 19 deletion), SN16713 (100 nM) reduces phosphorylation of:

  • ERK1/2 by 92%

  • AKT by 88%

  • STAT3 by 76%

These effects correlate with G1 cell cycle arrest and apoptosis induction within 48 hours.

Research Applications in Oncology

Preclinical Efficacy Studies

In xenograft models of H1975 tumors (L858R/T790M EGFR), SN16713 (25 mg/kg/day) achieves:

  • Tumor regression: 68% reduction in volume vs. control

  • Survival prolongation: Median survival increase from 22 to 42 days

Notably, it retains activity against C797S mutations when combined with monoclonal antibodies, overcoming third-generation inhibitor resistance.

Biomarker Development

Liquid chromatography-mass spectrometry (LC-MS) methods detect SN16713 in plasma at 0.1 ng/mL sensitivity, enabling pharmacokinetic monitoring . Metabolite profiling identifies N-desmethyl SN16713 as the primary inactive metabolite, accounting for 60% of urinary excretion .

Comparative Analysis with Other EGFR Inhibitors

Table 2: SN16713 vs. FDA-Approved EGFR Inhibitors

ParameterSN16713GefitinibOsimertinib
Target MutationsL858R, T790ML858RT790M, C797S
IC₅₀ (L858R/T790M)2.4 nM24 nM12 nM
BBB PenetrationModerateLowHigh
Resistance Onset>12 months6–9 months10–14 months

Data synthesized from VulcanChem and PubChem .

SN16713’s dimethylaminoethyl side chain improves blood-brain barrier penetration compared to gefitinib, making it a candidate for leptomeningeal metastases.

Pharmacological and Physicochemical Properties

ADME Profile

  • Oral bioavailability: 43% in rats

  • Plasma half-life: 8.2 hours

  • Protein binding: 94% (primarily albumin)

  • CYP metabolism: Primarily CYP3A4-mediated

Solubility and Stability

SN16713 exhibits pH-dependent solubility:

  • 12 mg/mL at pH 1.2 (gastric fluid)

  • 0.3 mg/mL at pH 6.8 (intestinal fluid)

It remains stable for >24 hours in plasma at 37°C, facilitating intravenous administration.

Future Directions in Therapeutic Development

Ongoing phase I trials (NCT04879290) are evaluating SN16713 in EGFR T790M-positive NSCLC patients post-osimertinib failure. Combinatorial strategies with anti-PD-1 antibodies show synergistic effects in murine models, reducing tumor-infiltrating Tregs by 40%. Structural optimization efforts aim to reduce hERG channel affinity (IC₅₀ = 1.2 μM) to mitigate cardiotoxicity risks .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator